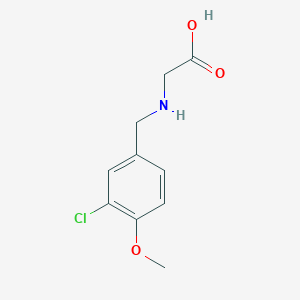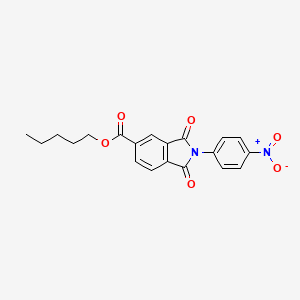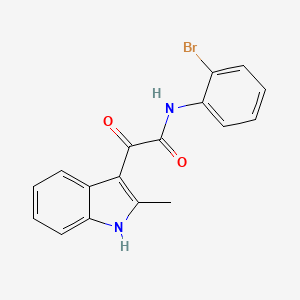![molecular formula C23H23F3N4 B12480130 9-[2-(piperidin-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B12480130.png)
9-[2-(piperidin-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-9H-imidazo[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(piperidin-1-yl)ethyl]-4-[4-(trifluoromethyl)phenyl]-2,5,7-triazatricyclo[6400(2),?]dodeca-1(12),3,5,8,10-pentaene is a complex organic compound featuring a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(piperidin-1-yl)ethyl]-4-[4-(trifluoromethyl)phenyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),3,5,8,10-pentaene typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the piperidin-1-yl and trifluoromethylphenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[2-(piperidin-1-yl)ethyl]-4-[4-(trifluoromethyl)phenyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),3,5,8,10-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
7-[2-(piperidin-1-yl)ethyl]-4-[4-(trifluoromethyl)phenyl]-2,5,7-triazatricyclo[640
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.
Medicine: The compound’s unique structure could be explored for its potential therapeutic properties, such as binding to specific biological targets.
Industry: It might be used in the development of new materials with specialized properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 7-[2-(piperidin-1-yl)ethyl]-4-[4-(trifluoromethyl)phenyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),3,5,8,10-pentaene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
7-[2-(piperidin-1-yl)ethyl]-4-[4-(trifluoromethyl)phenyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),3,5,8,10-pentaene: shares similarities with other tricyclic compounds that feature piperidine and trifluoromethylphenyl groups.
Other tricyclic compounds: These might include derivatives with different substituents or variations in the core structure.
Uniqueness
The uniqueness of 7-[2-(piperidin-1-yl)ethyl]-4-[4-(trifluoromethyl)phenyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),3,5,8,10-pentaene lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23F3N4 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-(2-piperidin-1-ylethyl)-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C23H23F3N4/c24-23(25,26)18-10-8-17(9-11-18)19-16-30-21-7-3-2-6-20(21)29(22(30)27-19)15-14-28-12-4-1-5-13-28/h2-3,6-11,16H,1,4-5,12-15H2 |
InChI Key |
CGTHZMGGDINNPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N4C2=NC(=C4)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}amino)-1-phenylethanol](/img/structure/B12480056.png)
![N,N-diethyl-4-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzamide](/img/structure/B12480057.png)

amino}-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B12480073.png)
![Methyl 4-[(carbamimidoylsulfanyl)methyl]-5-ethylfuran-2-carboxylate hydrochloride](/img/structure/B12480089.png)



![2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12480103.png)
![3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid](/img/structure/B12480109.png)
![3-[(3-Methyl-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B12480116.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12480122.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12480126.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12480134.png)
